1-(2-Bromo-5-fluorophenyl)ethanamine
Overview
Description
“1-(2-Bromo-5-fluorophenyl)ethanamine” is a chemical compound that belongs to the class of substituted phenethylamines. It has a molecular formula of C8H9BrFN .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a two-carbon chain (ethanamine) attached to a phenyl ring, which is further substituted with a bromine atom at the 2nd position and a fluorine atom at the 5th position .
Scientific Research Applications
Chemical Synthesis and Modification
1-(2-Bromo-5-fluorophenyl)ethanamine and its derivatives have been utilized extensively in the field of chemical synthesis. It serves as a pivotal component in the synthesis of various complex molecules. For instance, it has been used in the arylation of adamantamines, showcasing the catalytic efficiencies of palladium(0) and copper(I) complexes. This process facilitates the preparation of N-pyridyl derivatives, indicating its versatility in synthetic organic chemistry (Lyakhovich et al., 2019). Additionally, its involvement in the reaction of fluoro complexes with activated alkyl bromides or iodides to form 16-electron bromo or iodo complexes of ruthenium(II) highlights its contribution to the field of organometallic chemistry (Barthazy et al., 2001).
Biochemical Research and Drug Development
In the realm of biochemical research and drug development, this compound derivatives have been synthesized and examined for various biomedical applications. For example, the synthesis and structural characterization of substituted 6-fluorobenzo[d]thiazole amides using this compound indicate its potential in developing new pharmaceuticals with antibacterial and antifungal properties (Pejchal et al., 2015). Additionally, its role in the efficient synthesis of the NK(1) receptor antagonist Aprepitant, used in treating chemotherapy-induced nausea and vomiting, showcases its importance in medicinal chemistry (Brands et al., 2003).
Radiopharmaceuticals and Imaging Agents
The compound has also found applications in the development of radiopharmaceuticals and imaging agents. The synthesis of various PET imaging agents, such as [18F]FECIMBI-36, designed to target 5-HT2A/2C receptors in the brain, demonstrates its utility in neuroimaging and the study of various neurological disorders (Prabhakaran et al., 2015). The in vivo evaluation of these imaging agents further underscores the relevance of this compound derivatives in preclinical and clinical research settings (Prabhakaran et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The bromine and fluorine atoms present in the compound could potentially interact with biological targets through halogen bonding .
Mode of Action
It is known that halogenated aromatic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may alter its interaction with its targets.
Biochemical Pathways
For instance, they can undergo electrophilic aromatic substitution reactions, which can lead to the formation of various metabolites . These metabolites can then interact with different biochemical pathways, leading to downstream effects.
Pharmacokinetics
For instance, halogen atoms can increase the lipophilicity of a compound, which can enhance its absorption and distribution .
Result of Action
It is known that halogenated aromatic compounds can interact with various cellular targets, leading to changes in cellular function .
Action Environment
The action of 1-(2-Bromo-5-fluorophenyl)ethanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its interaction with its targets . Additionally, the presence of other compounds in the environment can also affect the action of this compound, as they can compete with it for binding to its targets .
Biochemical Analysis
Biochemical Properties
1-(2-Bromo-5-fluorophenyl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific receptors and enzymes, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific receptors and enzymes, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites . This interaction can result in changes in gene expression and subsequent cellular responses. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, which are important considerations in experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biological activities. Understanding the metabolic pathways of the compound is essential for predicting its effects and potential interactions with other substances.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes and distributed to different cellular compartments . Transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation. These factors influence the compound’s overall activity and effectiveness in biochemical studies.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with other biomolecules and its overall biological activity
Properties
IUPAC Name |
1-(2-bromo-5-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRICPAZGLNNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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